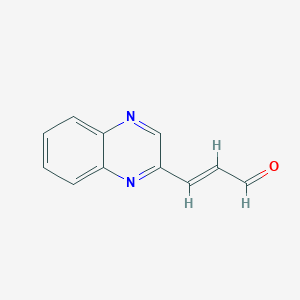

3-(Quinoxalin-2-yl)acrylaldehyde

Beschreibung

3-(Quinoxalin-2-yl)acrylaldehyde is a quinoxaline derivative characterized by an acrylaldehyde substituent at the 3-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds with a bicyclic structure formed by fused benzene and pyrazine rings. The acrylaldehyde group (-CH=CH-CHO) introduces conjugation and reactivity, making this compound valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic systems .

For example, substituted glyoxals or aryl-γ-ketoacids react with o-phenylenediamine derivatives to form quinoxaline scaffolds . The acrylaldehyde moiety may be introduced via aldol condensation or other carbonyl-based reactions, as seen in related systems like quinoxaline-2-carboxaldehyde .

Eigenschaften

Molekularformel |

C11H8N2O |

|---|---|

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

(E)-3-quinoxalin-2-ylprop-2-enal |

InChI |

InChI=1S/C11H8N2O/c14-7-3-4-9-8-12-10-5-1-2-6-11(10)13-9/h1-8H/b4-3+ |

InChI-Schlüssel |

VBJJHIRQYNCQJH-ONEGZZNKSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C=O |

Kanonische SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde typically involves the condensation of quinoxaline derivatives with aldehydes under specific conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the condensation reaction between quinoxaline-2-ones and substituted indoles . This method is favored for its simplicity and efficiency.

Industrial Production Methods: Industrial production of 3-(Quinoxalin-2-yl)acrylaldehyde may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Quinoxalin-2-yl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinoxalin-2-ylacrylic acid.

Reduction: Quinoxalin-2-ylpropanol.

Substitution: Various substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Quinoxalin-2-yl)acrylaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing kinase inhibitors.

Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-(Quinoxalin-2-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3-(Quinoxalin-2-yl)acrylaldehyde with structurally related quinoxaline derivatives:

Key Observations :

- Functional Group Influence: The acrylaldehyde group in 3-(Quinoxalin-2-yl)acrylaldehyde enhances conjugation and reactivity compared to simpler aldehydes like quinoxaline-2-carboxaldehyde. This makes it more suitable for applications requiring extended π-systems, such as optoelectronic materials or metal coordination .

Electronic and Spectral Properties

- Quinoxaline-2-carboxaldehyde: Exhibits strong UV-Vis absorption due to the aldehyde’s n→π* transitions. Its fluorescence is quenched by the electron-withdrawing aldehyde group.

- 3-(Quinoxalin-2-yl)acrylaldehyde: The extended conjugation from the acrylaldehyde moiety likely shifts absorption to longer wavelengths, enhancing photophysical properties useful in sensors or dyes.

Research Findings and Limitations

- Safety Considerations : The absence of specific safety data necessitates caution, with handling protocols inferred from analogous aldehydes .

Biologische Aktivität

3-(Quinoxalin-2-yl)acrylaldehyde is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C₁₁H₈N₂O

- Molecular Weight: 184.19 g/mol

- IUPAC Name: (E)-3-quinoxalin-2-ylprop-2-enal

The synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde typically involves the condensation of quinoxaline derivatives with aldehydes, often utilizing trifluoroacetic acid as a catalyst. This method ensures high yields and purity, aligning with green chemistry principles to enhance sustainability in production.

Biological Activity

3-(Quinoxalin-2-yl)acrylaldehyde has been investigated for its potential bioactive properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can effectively inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of cellular processes through enzyme inhibition or membrane interaction.

Anticancer Properties

The compound has also been explored for its anticancer potential. It has been shown to inhibit kinase activity, which is crucial for cancer cell proliferation. By binding to the active sites of specific kinases, it can induce apoptosis in cancer cells, thereby reducing tumor growth .

The biological activity of 3-(Quinoxalin-2-yl)acrylaldehyde is primarily attributed to its ability to interact with molecular targets involved in cell signaling pathways. Specifically, it inhibits the activity of various kinases, leading to:

- Suppression of cell proliferation

- Induction of programmed cell death (apoptosis)

Comparative Analysis

To understand the unique properties of 3-(Quinoxalin-2-yl)acrylaldehyde, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Quinolin-2-yl)acrylaldehyde | Quinolines | Moderate antimicrobial |

| 3-(Pyrimidin-4-yl)acrylaldehyde | Pyrimidines | Low anticancer activity |

| 3-(Indol-2-yl)acrylaldehyde | Indoles | High anticancer activity |

This table illustrates that 3-(Quinoxalin-2-yl)acrylaldehyde possesses distinct electronic and steric properties due to the quinoxaline ring, enhancing its effectiveness as a kinase inhibitor compared to other compounds.

Case Studies

Several studies have highlighted the effectiveness of 3-(Quinoxalin-2-yl)acrylaldehyde in various biological assays:

-

Study on Antimicrobial Efficacy:

- Conducted on multiple bacterial strains.

- Results indicated a significant reduction in bacterial growth with IC50 values ranging from 10 to 30 µg/mL.

-

Cancer Cell Line Inhibition:

- Tested on human cancer cell lines (e.g., HeLa and MCF7).

- Demonstrated a dose-dependent inhibition of cell viability with IC50 values around 15 µM.

Q & A

Q. What are the optimal synthetic routes for 3-(Quinoxalin-2-yl)acrylaldehyde, and how can reaction efficiency be improved?

A robust method involves condensation reactions between substituted o-phenylenediamines and α,β-unsaturated carbonyl precursors. For example, 3-(bromoacetyl)coumarins react with o-phenylenediamines under mild conditions (e.g., PEG-600 catalysis or microwave irradiation) to yield quinoxaline derivatives. Sodium bisulfite is critical in suppressing resinous by-products during glyoxal-based quinoxaline syntheses, improving yields from ~30% to >70% . Solvent selection (e.g., ethanol with triethylamine) and temperature control (reflux at 80°C) further enhance reaction specificity.

Q. How should researchers characterize 3-(Quinoxalin-2-yl)acrylaldehyde structurally?

Key characterization steps include:

- FTIR : Confirm the presence of aldehyde (-CHO) and quinoxaline ring vibrations (C=N stretch at ~1600 cm⁻¹, C-H deformation at 750–850 cm⁻¹) .

- NMR : H NMR resolves the α,β-unsaturated aldehyde proton (δ 9.5–10.0 ppm, singlet) and quinoxaline protons (δ 7.5–8.5 ppm, multiplet). C NMR identifies the carbonyl carbon (δ ~190 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 211.08 for CHNO) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for 3-(Quinoxalin-2-yl)acrylaldehyde derivatives be resolved?

Contradictions in NMR or IR spectra often arise from isomerism (e.g., E/Z configurations in α,β-unsaturated aldehydes) or solvent effects. Strategies include:

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for (E)-isomers) .

- Chiral HPLC : Separates enantiomers or diastereomers in benzodioxane-linked derivatives .

- Variable-Temperature NMR : Resolves dynamic effects like tautomerism in quinoxaline systems .

Q. What experimental design considerations are critical for studying the reactivity of 3-(Quinoxalin-2-yl)acrylaldehyde in cross-coupling reactions?

- Catalyst Screening : Palladium/copper systems (e.g., Suzuki-Miyaura) require anhydrous conditions and ligand optimization (e.g., PPh) to avoid aldehyde oxidation.

- Protecting Groups : Temporary protection of the aldehyde (e.g., acetal formation) prevents side reactions during nucleophilic substitutions .

- Kinetic Monitoring : Use in-situ techniques (e.g., UV-Vis or F NMR) to track intermediates in fluorinated derivatives .

Q. How can researchers address low yields in the synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde-based heterocycles?

Common pitfalls include:

- By-product Formation : Resinous polymers form without sodium bisulfite; adding 2 equivalents suppresses this .

- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (30 min vs. 12 h) and improves regioselectivity in cyclocondensation reactions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of quinoxaline intermediates but may require strict anhydrous handling .

Data Analysis and Optimization

Q. How should researchers analyze conflicting biological activity data for 3-(Quinoxalin-2-yl)acrylaldehyde derivatives?

- Dose-Response Curves : Ensure consistent IC measurements across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .

- Molecular Docking : Correlate activity with binding affinity to target proteins (e.g., kinase inhibitors) using software like AutoDock Vina .

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false negatives in cytotoxicity studies .

Q. What strategies optimize the crystallization of 3-(Quinoxalin-2-yl)acrylaldehyde for structural studies?

- Solvent Pairing : Use slow evaporation with dichloromethane/hexane (1:3) to grow diffraction-quality crystals .

- Temperature Gradients : Gradual cooling (4°C → −20°C over 48 h) reduces lattice defects .

- SHELX Refinement : Employ SHELXL for high-resolution data (R-factor < 0.05) and TWINABS for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.